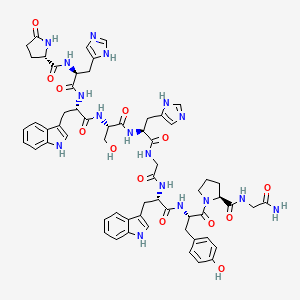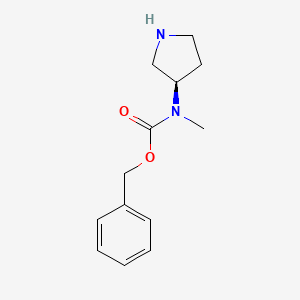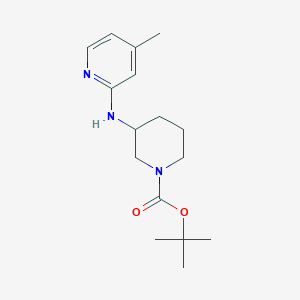
LHRH, his(5)-trp(7)-tyr(8)-
Übersicht
Beschreibung
Luteinizing hormone-releasing hormone (LHRH) is a peptide hormone that is essential for reproductive function in both males and females. LHRH is synthesized in the hypothalamus and released into the bloodstream, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, regulate the production of testosterone in males and estrogen in females. LHRH has been the subject of extensive scientific research due to its critical role in reproductive function and its potential applications in the treatment of various reproductive disorders.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Synthesis
- LHRH is a decapeptide crucial for synthesizing agonists and antagonists in therapeutic applications. This involves analyzing amino acids in LHRH and synthesizing specific peptides for various uses (Folkers et al., 1987).
2. Role in Biological Processes
- LHRH-like peptides are biosynthesized in human placentas, indicating LHRH's involvement in critical biological processes such as reproduction (Tan & Rousseau, 1982).
3. Degradation Mechanism Studies
- Understanding the degradation of LHRH in various biological systems, such as the hypothalamus, pituitary, and proximal tubule, is vital for its role in physiological regulation and potential therapeutic targeting (Molineaux et al., 1988); (Flouret et al., 1987).
4. Synthesis of Specific Analogues
- Developing specific LHRH analogs with variations in amino acids, which can lead to higher antiovulatory activity or other specific biological effects (Folkers et al., 1982); (Słomczyńska et al., 1991).
5. Exploration of Analog Activities
- Investigating the activity of various LHRH analogs to understand their potency and potential applications in conditions like reproductive disorders and hormone-dependent carcinomas (Folkers et al., 1986).
6. Conformational Analysis
- Studies on the conformation of LHRH and its analogs provide insights into their biological activity and potential therapeutic uses (Humphries et al., 1974).
7. Interaction with Other Biological Molecules
- Research on how LHRH interacts with other molecules, such as in the context of receptor binding and modulation of hormonal activity, further elucidates its role in physiological processes (Gregory et al., 1982).
8. Potential Therapeutic Applications
- Studies on LHRH's synthesis and modifications aim to develop effective treatments for various health conditions, emphasizing the potential therapeutic applications of LHRH analogs (Chang et al., 1972).
Wirkmechanismus
Target of Action
The primary target of LHRH, His(5)-Trp(7)-Tyr(8)-, also known as a luteinizing hormone-releasing hormone (LHRH) agonist, is the anterior pituitary gland . The anterior pituitary gland plays a crucial role in the endocrine system, regulating the secretion of several hormones, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Mode of Action
LHRH agonists act on the anterior pituitary to promote the secretion of LH and FSH, leading to the depletion of these hormones in the pituitary gland . This interaction results in a decrease in the production of sex hormones such as testosterone and estrogen .
Biochemical Pathways
The action of LHRH, His(5)-Trp(7)-Tyr(8)-, affects the hypothalamic-pituitary-gonadal axis, a critical biochemical pathway in the body. The hypothalamus releases LHRH, which stimulates the release of LH from the pituitary gland . LH acts on specific cells in the testes to produce the majority of testosterone in the body . By acting as an LHRH agonist, His(5)-Trp(7)-Tyr(8)- disrupts this pathway, leading to a decrease in the production of sex hormones.
Pharmacokinetics
For instance, the LHRH analogue leuprolide is rapidly absorbed in a dose-dependent manner, with a median Tmax ranging from 0.8 to 1.0 h on day 14 and a mean t1/2 ranging from 2.8 to 3.4 h .
Result of Action
The primary result of the action of LHRH, His(5)-Trp(7)-Tyr(8)-, is the suppression of sex hormones, including LH, FSH, and testosterone . This suppression can lead to various effects at the molecular and cellular levels, depending on the context. For example, in the context of prostate cancer, the suppression of testosterone can inhibit the growth of cancer cells .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H69N17O13/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVXACSECVMTSD-XJIZABAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H69N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238410 | |
| Record name | LHRH, his(5)-trp(7)-tyr(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LHRH, his(5)-trp(7)-tyr(8)- | |
CAS RN |
91097-16-4 | |
| Record name | LHRH, his(5)-trp(7)-tyr(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091097164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH, his(5)-trp(7)-tyr(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)





![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)

![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)
![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)